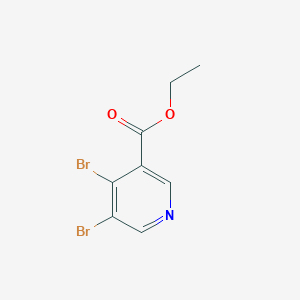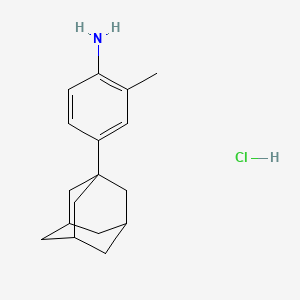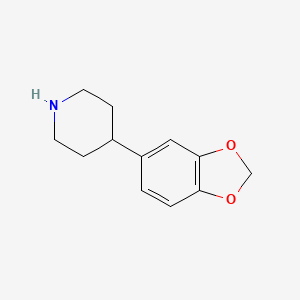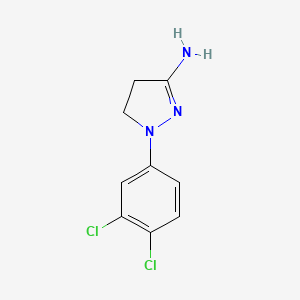
1-(3,4-Dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3,4-Dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine” is a derivative of pyrazole, which is a basic aromatic ring. Pyrazoles are often used in the synthesis of various pharmaceuticals . The 3,4-dichlorophenyl group is a common substituent in various pharmaceutical and agrochemical compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving substituted anilines and isocyanates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazoles are stable compounds. The presence of the dichlorophenyl group could potentially make the compound more lipophilic .Mechanism of Action
Future Directions
properties
CAS RN |
66000-42-8 |
|---|---|
Molecular Formula |
C9H9Cl2N3 |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C9H9Cl2N3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13-14/h1-2,5H,3-4H2,(H2,12,13) |
InChI Key |
CRLRIZCQVMRUTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1N)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


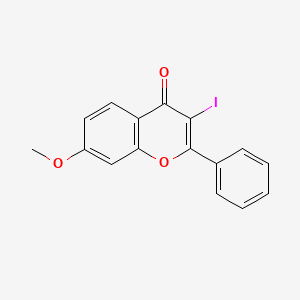
![2-[(3-Methoxyphenyl)sulfanyl]benzoic acid](/img/structure/B8779298.png)
![2,2-Dimethyl-2H-pyrano[3,2-b]pyridine-6-carbaldehyde](/img/structure/B8779299.png)

![6-(2,6-Dichlorophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B8779311.png)


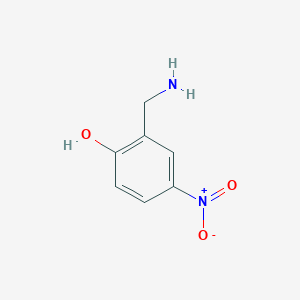

![6-[[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B8779343.png)
